4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multi-step organic reactions. The starting materials often include 3-pyridinecarboxaldehyde and 2-bromobenzoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
- 4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
4-(2-(3-Pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific structural features, such as the presence of both a pyridine ring and a bromobenzoate moiety.
Properties
CAS No. |
339259-35-7 |
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Molecular Formula |
C20H14BrN3O3 |
Molecular Weight |
424.2 g/mol |
IUPAC Name |
[4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C20H14BrN3O3/c21-18-6-2-1-5-17(18)20(26)27-16-9-7-14(8-10-16)12-23-24-19(25)15-4-3-11-22-13-15/h1-13H,(H,24,25)/b23-12+ |
InChI Key |
AENNRMWXZKZRBF-FSJBWODESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CN=CC=C3)Br |
Origin of Product |
United States |
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